molecular formula C17H18N4O2 B2731993 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 565172-46-5

3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2731993
CAS RN: 565172-46-5
M. Wt: 310.357
InChI Key: XDLYPIVNQSVKQU-UHFFFAOYSA-N
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Description

“3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex chemical compound with the CAS Number: 565172-46-5 . It has a molecular weight of 310.36 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-benzyl-7-cyclopentyl-3,7-dihydro-1H-purine-2,6-dione . The InChI code for this compound is 1S/C17H18N4O2/c22-16-14-15 (18-11-21 (14)13-8-4-5-9-13)20 (17 (23)19-16)10-12-6-2-1-3-7-12

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:

Pharmacological Research

3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is often studied for its potential pharmacological properties. Researchers investigate its effects on various biological systems to understand its potential as a therapeutic agent. This compound’s structure suggests it may interact with purinergic receptors, which are involved in numerous physiological processes, including neurotransmission, inflammation, and immune responses .

Neuroscience

In neuroscience, this compound is explored for its potential neuroprotective effects. Studies focus on its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its interaction with adenosine receptors, which play a crucial role in the central nervous system, is of particular interest .

Cardiovascular Research

Researchers in cardiovascular science examine this compound for its potential effects on heart function and blood pressure regulation. Its interaction with adenosine receptors can influence vasodilation and myocardial oxygen consumption, making it a candidate for studying treatments for conditions like hypertension and ischemic heart disease .

Cancer Research

In oncology, 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is investigated for its potential anti-cancer properties. Scientists explore its ability to inhibit cancer cell proliferation and induce apoptosis. Its role in modulating signaling pathways that are often dysregulated in cancer cells is a key area of research .

Immunology

This compound is also studied in the field of immunology for its potential to modulate immune responses. Researchers investigate its effects on cytokine production and immune cell activation, which could have implications for treating autoimmune diseases and inflammatory conditions .

Metabolic Disorders

In the context of metabolic research, this compound is explored for its potential to influence metabolic pathways. Studies focus on its effects on glucose and lipid metabolism, which could be relevant for developing treatments for diabetes and obesity .

Drug Development

Pharmaceutical companies and research institutions study this compound as a lead compound for drug development. Its unique structure and biological activity make it a valuable candidate for designing new drugs with improved efficacy and safety profiles .

Toxicology

Finally, toxicologists study this compound to understand its safety profile and potential toxic effects. Research in this area is crucial for determining the compound’s suitability for therapeutic use and identifying any adverse effects that need to be mitigated .

These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject of study for developing new therapeutic strategies and understanding complex biological processes.

Sigma-Aldrich

properties

IUPAC Name

3-benzyl-7-cyclopentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-14-15(18-11-21(14)13-8-4-5-9-13)20(17(23)19-16)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLYPIVNQSVKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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